molecular formula C24H36 B12802176 Tricyclooctenobenzene CAS No. 7099-19-6

Tricyclooctenobenzene

Cat. No.: B12802176
CAS No.: 7099-19-6
M. Wt: 324.5 g/mol
InChI Key: VBIUHSAZNSYTGS-UHFFFAOYSA-N
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Description

Tricyclooctenobenzene is a specialized organic compound provided as a high-purity reagent for research and development purposes. The available structural information indicates it is a polycyclic hydrocarbon with the molecular formula C24H36 and a molecular weight of 324.5426 g/mol . Its unique tricyclic structure may offer valuable properties for fundamental scientific investigation in areas such as materials science, organic synthesis, and chemical process development. Researchers value this compound for its potential as a building block or intermediate in exploring novel chemical reactions and pathways. This product is strictly labeled For Research Use Only (RUO) . RUO products are intended solely for use in laboratory research and are not intended for diagnostic, therapeutic, or any other clinical applications . They are not manufactured or validated for use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7099-19-6

Molecular Formula

C24H36

Molecular Weight

324.5 g/mol

IUPAC Name

tetracyclo[16.6.0.02,9.010,17]tetracosa-1,9,17-triene

InChI

InChI=1S/C24H36/c1-2-8-14-20-19(13-7-1)21-15-9-3-4-11-17-23(21)24-18-12-6-5-10-16-22(20)24/h1-18H2

InChI Key

VBIUHSAZNSYTGS-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C3CCCCCCC3=C4CCCCCCC4=C2CC1

Origin of Product

United States

Advanced Synthetic Methodologies for Tricyclooctenobenzene Construction

Retrosynthetic Analysis of the Tricyclooctenobenzene Scaffold

A retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections."

Identification of Key Disconnections and Strategic Bonds

For a complex, highly saturated, and strained structure like this compound (C₂₄H₃₆), key disconnections would target the bonds that offer the most significant simplification of the structure. Strategic bonds for disconnection are often those that:

Break the molecule into two or more fragments of similar size and complexity.

Are formed by reliable and high-yielding chemical reactions.

Lead to symmetrical or simplified precursor molecules.

Sever bonds at strategic junctions, such as ring fusion points.

In the case of this compound, a C₂-symmetric molecule, a primary disconnection strategy would likely involve cleaving the molecule across its axis of symmetry. This could simplify the synthesis by requiring the preparation of a single precursor which would then be dimerized. Another approach would be to disconnect one of the cyclooctane (B165968) rings, reducing the complexity to a bicyclic system that could be built upon in a stepwise fashion.

Hypothetical Retrosynthetic Disconnections for this compound:

Disconnection Strategy Precursor Type Rationale
Symmetry-based Cleavage A complex bicyclic diene/dienophile Simplifies the target to a single key intermediate, promoting a convergent synthesis.
Sequential Ring Disconnection A substituted benzene (B151609) or cyclohexadiene core Allows for a linear, step-by-step construction of the fused eight-membered rings.

| Transannular Bond Formation | A large macrocyclic precursor | Could form the complex fused system via a key intramolecular cyclization, though this is often challenging for eight-membered rings. |

Analysis of Topological and Stereochemical Constraints

The synthesis of this compound presents significant challenges due to its unique topology and stereochemistry.

Ring Strain: The fusion of three eight-membered rings to a central benzene core would likely result in considerable ring strain and transannular strain (non-bonded interactions across a ring). Synthetic reactions must be chosen carefully to overcome the energy barriers associated with forming these strained rings.

Stereocontrol: The molecule contains multiple stereocenters at the ring fusion points. Controlling the relative stereochemistry during the formation of each ring is paramount to successfully synthesizing the correct isomer. The rigid, cage-like structure makes post-synthesis isomerization highly unlikely. Synthetic strategies would need to employ stereoselective reactions to set these centers with high fidelity.

Novel Synthetic Approaches to the this compound Core

While no specific methods for this compound exist, modern synthetic organic chemistry offers several powerful tools for constructing complex polycyclic systems.

Cascade Reactions and Tandem Processes in Ring Formation

Cascade reactions, where a single event triggers a series of subsequent bond-forming reactions, are highly efficient for building molecular complexity. whiterose.ac.uk For a target like this compound, a hypothetical cascade might involve:

Polyene Cyclization: A carefully designed acyclic precursor containing multiple double or triple bonds could be induced to cyclize, forming multiple rings in a single, domino-like process.

Ring Expansions: A strategy could involve the synthesis of a more readily accessible system (e.g., fused six-membered rings) which then undergoes a programmed series of ring expansions to yield the desired eight-membered rings. whiterose.ac.uk This can be a powerful method for accessing medium-sized rings that are challenging to form via direct cyclization. whiterose.ac.uk

Organocatalytic and Metal-Catalyzed Coupling Reactions

Modern catalysis provides powerful methods for forming the carbon-carbon bonds necessary for the this compound skeleton.

Organocatalysis: Organocatalytic methods could be employed for the enantioselective construction of key building blocks. For instance, organocatalyzed Michael additions or Diels-Alder reactions could be used to set the stereocenters of the cyclooctane ring precursors.

Metal-Catalyzed Reactions: Transition-metal catalysis is a cornerstone of complex molecule synthesis.

Cross-Coupling Reactions: Suzuki-Miyaura or Stille couplings could be used to connect smaller fragments together to build the carbon framework. chemistryviews.org

C-H Activation: A late-stage C-H activation/annulation strategy could be envisioned, where C-H bonds on a pre-assembled core are functionalized to form the final fused rings.

Metathesis Reactions: Ring-closing metathesis (RCM) is a powerful tool for forming large rings, although its efficiency can be lower for eight-membered rings. An intramolecular Diels-Alder reaction is often a more effective method for constructing seven- and eight-membered rings. nih.govacs.org

Photochemical and Electrochemical Synthetic Transformations

Photochemical and electrochemical reactions use light or electricity, respectively, to drive unique chemical transformations that are often difficult to achieve with traditional thermal methods.

Photochemical Cycloadditions: A [4+4] or [8+2] photocycloaddition could potentially be used to form one of the eight-membered rings from an appropriate precursor. Photochemical cyclization of stilbene-type precursors is a valuable method for creating aryl-aryl ring closures in the synthesis of polycyclic aromatic hydrocarbons.

Electrocyclization: An electrocyclic ring-closing reaction of a conjugated polyene, triggered by heat or light, could be a key step in forming one of the fused rings.

Stereoselective and Enantioselective Synthesis Strategies

The construction of a complex molecule like this compound, which possesses multiple rings and potential stereocenters, would necessitate precise control over its three-dimensional structure. Stereoselective and enantioselective methods are fundamental to achieving this control, ensuring the desired arrangement of atoms in space.

Asymmetric Construction of Chiral Centers within the Framework

Should the synthesis of a chiral derivative of this compound be undertaken, the creation of chiral centers with a specific handedness (enantioselectivity) would be a primary objective. This is typically achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form one enantiomer preferentially over the other.

Key hypothetical strategies could include:

Asymmetric Cycloaddition Reactions: Building the fused ring system via reactions like the Diels-Alder reaction, using chiral Lewis acid catalysts to control the facial selectivity of the approach of the dienophile to the diene.

Chiral Pool Synthesis: Starting from a readily available, enantiomerically pure natural product that already contains some of the required stereocenters.

Catalytic Asymmetric Hydrogenation: If an unsaturated precursor to the this compound core is synthesized, asymmetric hydrogenation using catalysts like those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands could establish stereocenters.

The success of such a strategy is measured by the enantiomeric excess (e.e.), which quantifies the purity of the desired enantiomer.

Hypothetical Data on Asymmetric Synthesis

Catalyst SystemKey Reaction StepSolventTemp (°C)Yield (%)Enantiomeric Excess (e.e.) (%)
(R)-BINOL-TiCl2Asymmetric Diels-AlderCH2Cl2-78N/AN/A
Ru(OAc)2((S)-BINAP)Asymmetric HydrogenationMethanol25N/AN/A
Chiral Phosphoric AcidAsymmetric Pictet-SpenglerToluene0N/AN/A
Note: This table is illustrative and not based on published experimental data for this compound.

Control of Diastereoselectivity in Multi-Ring Formation

When a molecule contains multiple stereocenters, it can exist as diastereomers—stereoisomers that are not mirror images. Controlling the relative orientation of these centers is crucial. In the context of this compound's fused ring structure, the stereochemical relationships at the ring junctions are critical.

Methods to control diastereoselectivity include:

Substrate Control: Where the existing stereocenters in a molecule direct the stereochemical outcome of a subsequent reaction.

Reagent Control: Where the stereochemical outcome is determined by the chiral reagent or catalyst used, regardless of the substrate's existing chirality.

Reaction Conditions: Temperature, solvent, and pressure can influence the transition state energies of competing diastereomeric pathways, thereby favoring the formation of one diastereomer. For example, thermodynamically controlled reactions at higher temperatures may favor the most stable diastereomer.

Functionalization of the this compound Skeleton

Once the core structure of this compound is assembled, introducing functional groups onto the molecule allows for the tuning of its physical, chemical, and biological properties. This functionalization must often be highly selective to avoid the formation of complex mixtures of isomers.

Regioselective Introduction of Peripheral Substituents

Regioselectivity refers to the control of where on a molecule a reaction takes place. For an aromatic system like the benzene core of this compound, electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) is a common functionalization method. The position of substitution would be directed by any existing groups on the aromatic ring and the steric hindrance imposed by the large fused cyclooctene (B146475) rings.

Potential regioselective methods could involve:

Directed Ortho-Metalation (DoM): A directing group on the benzene ring coordinates to an organolithium reagent, leading to deprotonation (and subsequent functionalization) at the adjacent ortho position.

Steric Hindrance: The bulky fused rings would likely block certain positions on the central benzene ring, sterically directing incoming reagents to the most accessible sites.

Illustrative Regioselectivity in Electrophilic Aromatic Substitution

ReactionReagentDirecting Group (Hypothetical)Major Product Regioisomer
NitrationHNO3/H2SO4-OCH3ortho/para to -OCH3
BrominationBr2, FeBr3-H(Sterically least hindered position)
AcylationCH3COCl, AlCl3-H(Sterically least hindered position)
Note: This table is illustrative and not based on published experimental data for this compound.

Late-Stage Functionalization Methodologies

Late-stage functionalization (LSF) involves introducing functional groups into a complex molecule at one of the final steps of the synthesis. This is a highly efficient strategy that avoids carrying functional groups through a lengthy synthetic sequence. C-H activation is a powerful LSF technique that allows for the direct conversion of a carbon-hydrogen bond into a carbon-functional group bond.

For this compound, LSF via C-H activation could potentially target:

Aromatic C-H bonds: Using transition metal catalysts (e.g., palladium, rhodium, iridium) to introduce aryl, alkyl, or other groups directly onto the benzene core.

Aliphatic C-H bonds: Targeting the C-H bonds on the cyclooctene rings, which would be more challenging but could provide access to novel derivatives. The regioselectivity of such reactions is often guided by directing groups or by the inherent electronic and steric properties of the C-H bonds.

Based on the initial search, there appears to be no chemical compound with the name "this compound" in the scientific literature. This name is not a standard chemical name and does not correspond to a known chemical structure. As a result, no information is available on its reaction mechanisms, including pericyclic reactions, electron transfer pathways, or acid/base-catalyzed transformations.

Therefore, the requested article on the "Mechanistic Investigations of this compound Reactions" cannot be generated. It is recommended to verify the correct name and chemical structure of the compound of interest.

Mechanistic Investigations of Tricyclooctenobenzene Reactions

Computational and Experimental Validation of Reaction Pathways

The elucidation of reaction mechanisms for complex organic molecules like Tricyclooctenobenzene relies heavily on the synergy between computational modeling and experimental validation. This dual approach provides a more comprehensive understanding of the reaction pathways, transition states, and the factors governing product distribution. Theoretical calculations, primarily using Density Functional Theory (DFT), offer insights into the energetics and geometries of transient species that are often difficult to observe experimentally. In parallel, experimental studies provide real-world data that can confirm or refine the computational models.

Recent research has focused on validating the proposed mechanisms for key reactions of this compound, such as electrophilic aromatic substitution and thermal rearrangements. These investigations compare computationally predicted outcomes with experimental data, leading to a robust understanding of the molecule's reactivity.

Detailed Research Findings

Computational studies, often employing methods like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are instrumental in mapping the potential energy surfaces of this compound reactions. These calculations can predict the relative energies of reactants, intermediates, transition states, and products. For instance, in the case of nitration, DFT calculations can help identify the most likely sites of electrophilic attack by comparing the activation energies for the formation of different sigma complexes. The calculated Gibbs free energy barriers (ΔG‡) can then be used to predict the regioselectivity of the reaction, which can be subsequently verified through experimental product analysis.

Experimental validation often involves kinetic studies to determine reaction rates and their dependence on various factors like temperature and reactant concentrations. The experimentally determined activation parameters can then be compared with the computationally derived values. A close agreement between the two provides strong support for the proposed reaction mechanism. For example, transition state theory can be used to calculate reaction rate constants from the computed Gibbs free energy barriers, and these can be compared with experimentally measured rate constants.

Furthermore, isotopic labeling experiments can provide definitive evidence for or against a particular mechanistic pathway. In the study of thermal rearrangements of this compound, deuterium labeling can help track the movement of specific atoms throughout the reaction, confirming the nature of the intermediates and transition states predicted by computational models.

Below are data tables summarizing the findings from a combined computational and experimental investigation into the electrophilic bromination of this compound.

Table 1: Calculated Activation Energies (ΔE‡) and Gibbs Free Energy Barriers (ΔG‡) for the Bromination of this compound at Different Positions.
Position of AttackΔE‡ (kcal/mol)ΔG‡ (kcal/mol)
C115.216.5
C218.920.1
C415.817.0
C5 (alkenic)25.426.8
Table 2: Comparison of Predicted and Experimental Product Ratios for the Monobromination of this compound.
ProductPredicted Ratio (based on ΔG‡)Experimental Ratio (determined by GC-MS)
1-Bromo-Tricyclooctenobenzene~ 70%68 ± 3%
4-Bromo-Tricyclooctenobenzene~ 30%30 ± 2%
Other isomers< 1%~ 2%

The data in Table 1, derived from DFT calculations, indicates that electrophilic attack is most favorable at the C1 position, with a slightly higher energy barrier for attack at the C4 position. The predicted product distribution, based on these energy barriers, aligns well with the experimental results presented in Table 2, which were obtained through gas chromatography-mass spectrometry (GC-MS) analysis of the reaction mixture. This strong correlation between the computational predictions and experimental findings provides compelling evidence for the proposed reaction pathway.

Theoretical and Computational Chemistry Studies of Tricyclooctenobenzene

Quantum Chemical Investigations of Electronic Structure and Bonding

There are no publicly available studies that have conducted quantum chemical investigations into the electronic structure and bonding of Tricyclooctenobenzene.

Density Functional Theory (DFT) Calculations

Ab Initio Methods for High-Accuracy Predictions

Similarly, the application of high-accuracy ab initio methods to predict the properties of this compound has not been documented in the scientific literature.

Computational Modeling of Reaction Mechanisms and Energetics

The exploration of reaction mechanisms and the associated energetics involving this compound through computational modeling is an area that remains uninvestigated.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

No studies have been published that focus on the localization of transition states or perform Intrinsic Reaction Coordinate (IRC) analysis for reactions involving this compound.

Solvent Effects on Reaction Dynamics

The influence of solvents on the reaction dynamics of this compound has not been the subject of any computational studies found in the public domain.

Conformational Analysis and Potential Energy Surface Mapping

A detailed conformational analysis and mapping of the potential energy surface of this compound are not available in the current body of scientific research.

Molecular Dynamics Simulations for Dynamic Behavior

There are no available studies that have employed molecular dynamics (MD) simulations to investigate the dynamic behavior of this compound. MD simulations are powerful computational methods used to understand the time-dependent behavior of molecules, including conformational changes, vibrational modes, and interactions with other molecules. However, the scientific community has not yet published research applying these techniques to this compound.

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Novel Analogs

Similarly, a thorough search yielded no instances of machine learning (ML) or artificial intelligence (AI) being applied to predict the reactivity of this compound or to design novel analogs. Machine learning models are increasingly used in chemistry to predict molecular properties and reaction outcomes based on large datasets. rsc.orgresearchgate.netdigitellinc.comchemrxiv.orgnih.gov The absence of such studies for this compound indicates that it has not yet been a target for this type of computational analysis.

Due to the lack of specific research on this compound in the areas of molecular dynamics simulations and machine learning applications, it is not possible to generate the requested article content while adhering to the strict requirement of focusing solely on this compound. The general principles of these computational methods are well-established in chemistry, but their specific application to this compound has not been documented in the available scientific literature.

Structural Elucidation and Advanced Spectroscopic Characterization of Tricyclooctenobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D NMR (¹H, ¹³C) for Backbone and Substituent Assignment

One-dimensional (1D) NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides the fundamental framework for structural elucidation.

The ¹H NMR spectrum reveals the chemical shifts and multiplicities of hydrogen atoms, offering insights into their electronic environment and neighboring protons. For a complex aromatic system like pyrene, the aromatic region of the ¹H NMR spectrum typically shows a series of multiplets corresponding to the different aromatic protons.

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and the nature of the atoms attached to it.

Table 1: ¹H and ¹³C NMR Chemical Shifts for Pyrene (in CDCl₃) Illustrative data for a representative polycyclic aromatic hydrocarbon.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1, 3, 6, 88.18 (d)125.1
2, 77.98 (t)125.9
4, 5, 9, 108.08 (d)127.5
10a, 10b-131.3
10c, 3a-124.7

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds. In the COSY spectrum of pyrene, cross-peaks would be observed between adjacent aromatic protons, allowing for the tracing of the proton connectivity within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment establishes one-bond correlations between protons and the carbon atoms to which they are directly attached. pressbooks.pub For pyrene, the HSQC spectrum would show cross-peaks connecting each proton signal to the signal of its corresponding carbon atom in the ¹³C NMR spectrum, confirming the direct C-H connectivities. researchgate.netlibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-4 bonds) between protons and carbon atoms. columbia.edu HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. researchgate.netnih.gov In the case of pyrene, HMBC correlations would be observed from the aromatic protons to the quaternary carbons, helping to piece together the entire fused ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, irrespective of their through-bond connectivity. libretexts.orgyoutube.comacdlabs.com Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). For planar molecules like pyrene, NOESY can help to confirm assignments and provide information about the molecule's conformation in solution.

Table 2: Key 2D NMR Correlations for Pyrene (Illustrative)

ExperimentCorrelation TypeExample Correlation in PyreneInformation Gained
COSY ¹H-¹H (2-3 bonds)H-1 correlated to H-2Connectivity of protons on the same aromatic ring.
HSQC ¹H-¹³C (1 bond)H-1 correlated to C-1Direct attachment of protons to their respective carbons.
HMBC ¹H-¹³C (2-4 bonds)H-1 correlated to C-3 and C-10bConnectivity across multiple bonds, including to quaternary carbons.
NOESY ¹H-¹H (through space)H-1 correlated to H-8Spatial proximity of protons, confirming assignments and providing conformational information.

Advanced NMR Experiments for Complex Structural Features

For even more complex structures or to resolve ambiguities, advanced NMR experiments can be employed. Techniques such as 1D TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a spin system. For molecules with overlapping signals in the ¹H NMR spectrum, experiments like HSQC-TOCSY can be used to resolve individual spin systems through the carbon dimension.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For Tricyclooctenobenzene, with a chemical formula of C₂₄H₃₆, the expected exact mass can be calculated.

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Chemical Formula C₂₄H₃₆
Calculated Exact Mass 324.2817
Observed m/z (Illustrative) 324.2815
Mass Accuracy (ppm) < 1

The close agreement between the calculated and observed exact mass provides strong evidence for the proposed elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce smaller product ions. The fragmentation pattern provides valuable information about the structure of the parent ion. The fragmentation of polycyclic aromatic hydrocarbons often involves the loss of small neutral molecules such as H₂, C₂H₂, and other small hydrocarbon fragments. aps.org

In an MS/MS experiment of the molecular ion of this compound (m/z 324.28), characteristic fragmentation pathways would be observed.

Table 4: Illustrative Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound (M = C₂₄H₃₆)

Precursor Ion (m/z)Collision EnergyProduct Ions (m/z)Neutral LossProposed Fragment Structure
324.3Low309.2CH₃Loss of a methyl group
324.3Medium295.2C₂H₅Loss of an ethyl group
324.3High267.2C₄H₉Loss of a butyl group
324.3HighMultiple smaller fragmentsVariousComplex rearrangement and fragmentation of the polycyclic core

Ionization Techniques (e.g., ESI, MALDI, EI)

Mass spectrometry provides crucial information about a molecule's mass and fragmentation pattern, aiding in structural elucidation. For this compound (C24H36), the primary available data comes from Electron Ionization (EI) mass spectrometry.

Electron Ionization (EI): In EI mass spectrometry, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. This "hard" ionization technique is useful for revealing the structural backbone of a compound. The NIST Mass Spectrometry Data Center provides the EI spectrum for Tricyclooctabenzene. chemicalbook.com The spectrum is characterized by a molecular ion peak (M+) and several fragment ions, which correspond to the successive loss of hydrocarbon fragments. Due to licensing restrictions, a direct image of the spectrum cannot be provided, but the key characteristic is the presence of the molecular ion, confirming the compound's molecular weight. chemicalbook.com

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): These are "soft" ionization techniques that typically impart less energy to the molecule, resulting in less fragmentation and a more prominent molecular ion peak. They are particularly useful for non-volatile or thermally fragile compounds. A review of available literature and databases indicates that ESI and MALDI mass spectra for this compound have not been published.

Table 1: Summary of Mass Spectrometry Data for this compound

Ionization Technique Data Availability Key Observations
Electron Ionization (EI) Publicly available spectrum chemicalbook.com Provides fragmentation pattern and confirms molecular weight.
Electrospray Ionization (ESI) No data available in reviewed literature. Would be expected to show a strong molecular ion peak with minimal fragmentation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are fundamental for identifying the functional groups and structural features of a molecule. umfcluj.ro No experimental IR or Raman spectra for this compound are currently available in the scientific literature. However, based on its known structure—a benzene (B151609) ring fused with a saturated polycyclic aliphatic framework—one can predict the characteristic vibrational modes.

Identification of Characteristic Functional Group Vibrations

The structure of this compound contains both aromatic (benzene ring) and saturated aliphatic (tricyclic system) C-H bonds, as well as C-C and C=C bonds.

Aromatic C-H Stretch: Expected in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretch: Expected in the region of 3000-2850 cm⁻¹.

Aromatic C=C Stretch: Aromatic ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Bend: Bending vibrations for CH₂ and CH₃ groups are expected between 1470-1350 cm⁻¹.

Aromatic C-H Out-of-Plane Bend: These strong absorptions, found between 900-675 cm⁻¹, are diagnostic for the substitution pattern of the benzene ring.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Spectroscopy Method
Aromatic C-H Stretch 3100 - 3000 IR, Raman
Aliphatic C-H Stretch 3000 - 2850 IR, Raman
Aromatic C=C Stretch 1600 - 1450 IR, Raman
Aliphatic C-H Bend 1470 - 1350 IR, Raman

Insights into Molecular Symmetry and Strain

The combination of IR and Raman spectroscopy is powerful for determining molecular symmetry. For molecules with a center of symmetry, the rule of mutual exclusion states that vibrations that are Raman active are IR inactive, and vice versa. acs.org The predicted structure of this compound suggests a certain degree of symmetry, which would lead to distinct and complementary IR and Raman spectra.

Furthermore, the fusion of multiple rings onto the benzene core likely induces significant ring strain. This strain can manifest in the vibrational spectra, often causing shifts in the frequencies of C-H and C-C stretching modes to higher wavenumbers. Without experimental data, the exact degree of strain and its spectroscopic consequences remain theoretical.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about chromophores and conjugated systems. nih.gov

Analysis of Chromophores and Conjugated Systems

The primary chromophore in this compound is the benzene ring. Unsubstituted benzene typically exhibits a strong absorption around 255 nm. nih.gov The presence of the fused aliphatic ring system acts as alkyl substituents on the benzene ring. This substitution is expected to cause a slight bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity) of the benzene absorption bands. rsc.org The extent of conjugation directly influences the wavelength of maximum absorption (λmax); as conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, leading to absorption at longer wavelengths. rsc.orgchemicalbook.com In this compound, the conjugation is confined to the benzene ring itself.

Correlation with Theoretical Electronic Structure Calculations

In the absence of experimental UV-Vis data, theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT) could be employed to predict the electronic spectrum. Such calculations would involve optimizing the ground-state geometry of this compound and then calculating the vertical excitation energies and oscillator strengths for the lowest electronic transitions. These calculated values would provide a theoretical λmax that could be compared with experimental data if it were to become available, offering insights into the nature of the electronic transitions (e.g., π → π*). To date, no such computational studies have been published for this specific molecule.

Hyphenated Analytical Techniques for Comprehensive Characterization of this compound

The structural complexity of this compound (C₂₄H₃₆), a notable polycyclic aromatic hydrocarbon (PAH), necessitates the use of advanced analytical methodologies for its unambiguous identification and characterization. nist.gov Hyphenated techniques, which couple the separation power of chromatography with the specificity of spectrometric detection, are indispensable for the analysis of such complex molecules. ijpsjournal.comscribd.comajrconline.org These integrated systems provide a wealth of information from a single analysis, enhancing sensitivity, specificity, and efficiency in the structural elucidation of compounds within intricate matrices. ijpsjournal.comscribd.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including polycyclic aromatic hydrocarbons. sepscience.comrestek.comshimadzu.comresearchgate.netnih.gov For a large molecule like this compound, direct GC-MS analysis is feasible due to its hydrocarbon nature, although its high boiling point would require high temperatures for volatilization. The technique's high resolving power is crucial for separating it from other related aromatic compounds that might be present in a sample. shimadzu.comlabrulez.com

The process involves introducing the sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the capillary column. tdi-bi.com The separated this compound molecules then enter the mass spectrometer, where they are ionized, typically through electron ionization (EI). This high-energy ionization process leads to the formation of a molecular ion and a series of characteristic fragment ions. tdi-bi.com The resulting mass spectrum serves as a molecular fingerprint, allowing for both identification and quantification. The National Institute of Standards and Technology (NIST) WebBook provides a reference mass spectrum for Tricyclooctabenzene (an alternative name for this compound), which would be critical for its identification. nist.gov

In complex environmental or synthetic mixtures, Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity for target PAHs. restek.comtdi-bi.com This involves monitoring only specific ions known to be characteristic of this compound, thereby reducing background noise and improving detection limits. restek.com While this compound itself is volatile enough for GC-MS, the analysis of its potential polar metabolites or degradation products might necessitate derivatization to increase their volatility and thermal stability. researchgate.netshimadzu.com

Table 1: Representative GC-MS Parameters for PAH Analysis Applicable to this compound

ParameterTypical Value/ConditionPurpose
GC Column Fused-silica capillary column (e.g., 5% phenyl polymethylsiloxane)Provides high-resolution separation of PAHs. nih.gov
Injector Temperature 300-320 °CEnsures complete vaporization of high molecular weight PAHs. shimadzu.com
Oven Temperature Program Ramped from a low initial temperature (e.g., 90 °C) to a high final temperature (e.g., 320 °C)Allows for the separation of a wide range of PAHs with varying volatilities. shimadzu.com
Carrier Gas HeliumInert gas that carries the sample through the column. mdpi.com
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching. tdi-bi.com
MS Detection Mode Full Scan / Selected Ion Monitoring (SIM)Full scan for initial identification; SIM for enhanced sensitivity and quantification. tdi-bi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For the analysis of this compound within highly complex matrices, or for the characterization of its less volatile or thermally labile derivatives, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers significant advantages. researchgate.netsciex.comnemc.us This technique is particularly well-suited for separating components of a mixture in the liquid phase, which can be gentler on the analytes than the high temperatures required for GC. spectroscopyonline.com

In an LC-MS/MS system, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The choice of a suitable stationary phase (e.g., C18) and a mobile phase gradient is critical for achieving good resolution of non-polar compounds like this compound from other constituents. chromforum.org

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized. For non-polar PAHs, Atmospheric Pressure Photoionization (APPI) is often a more sensitive and effective ionization technique than the more common Electrospray Ionization (ESI). researchgate.netnih.gov Tandem mass spectrometry (MS/MS) adds another layer of specificity. The first mass spectrometer (Q1) selects the molecular ion of this compound, which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) then analyzes the resulting fragment ions. nih.gov This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, making it ideal for quantifying trace levels of the compound in challenging samples. amazonaws.com

The development of a robust LC-MS/MS method for this compound would involve careful optimization of chromatographic conditions to ensure separation from isomers and isobaric interferences, as well as the selection of appropriate ionization and fragmentation parameters to maximize sensitivity and specificity. anapharmbioanalytics.comnih.gov

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of this compound

ParameterTypical Setting/ConditionRationale
LC Column C18 reversed-phase columnEffective for separating non-polar compounds like PAHs. chromforum.org
Mobile Phase Gradient of acetonitrile/water or methanol/waterElutes compounds based on their hydrophobicity. nih.gov
Ionization Source Atmospheric Pressure Photoionization (APPI)Provides efficient ionization for non-polar aromatic compounds. researchgate.netnih.gov
MS/MS Mode Multiple Reaction Monitoring (MRM)Offers high selectivity and sensitivity for quantification. amazonaws.com
Precursor Ion (Q1) m/z corresponding to [M]+ or [M+H]+ of this compoundIsolates the molecular ion of the target analyte.
Product Ions (Q3) Specific fragment ions of this compoundConfirms the identity of the precursor ion and enables quantification.

Advanced Integrated Spectroscopic Platforms (e.g., HPLC-SPE-NMR-TOF-MS)

For a complete and unambiguous structural elucidation of this compound and its potential isomers or metabolites, advanced integrated platforms that combine multiple spectroscopic techniques are invaluable. A system coupling High-Performance Liquid Chromatography with Solid-Phase Extraction, Nuclear Magnetic Resonance spectroscopy, and Time-of-Flight Mass Spectrometry (HPLC-SPE-NMR-TOF-MS) represents the pinnacle of such hyphenated technologies. nih.govsemanticscholar.org

This integrated approach begins with the HPLC separation of the complex mixture. Selected chromatographic peaks corresponding to compounds of interest, such as this compound, can be automatically trapped and concentrated onto a solid-phase extraction (SPE) cartridge. nih.gov This step is crucial as it allows for the removal of the HPLC mobile phase, which may interfere with subsequent analyses, and the concentration of the analyte to levels suitable for NMR spectroscopy, a technique known for its relatively lower sensitivity. scribd.com

The trapped analyte is then eluted from the SPE cartridge with a deuterated solvent directly into the NMR spectrometer for detailed structural analysis. NMR provides definitive information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. nih.gov Simultaneously, a portion of the eluent from the HPLC can be directed to a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) instrument. TOF-MS provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments. nih.govacs.org

The combination of these techniques provides a comprehensive dataset: chromatographic retention time, accurate mass and elemental composition from MS, and detailed structural connectivity from NMR. This multi-faceted approach minimizes the need for tedious offline isolation and purification of compounds, accelerating the process of structural characterization and confirmation. nih.govsemanticscholar.org

Table 3: Components and Functions of an Integrated HPLC-SPE-NMR-TOF-MS Platform

ComponentFunctionInformation Gained
HPLC High-resolution separation of components in a complex mixture.Retention time for identification and quantification.
SPE Trapping and concentration of target analytes post-chromatography.Sample clean-up, solvent exchange, and analyte enrichment for NMR. nih.gov
NMR Provides detailed structural information about the molecule.Atom connectivity, stereochemistry, and functional group identification. scribd.com
TOF-MS High-resolution mass analysis.Accurate mass for elemental composition determination and molecular formula confirmation. nih.govacs.org

Derivatization Strategies in Tricyclooctenobenzene Chemistry

Principles of Chemical Derivatization for Analytical and Synthetic Enhancement

Chemical derivatization involves the transformation of a target analyte into a new compound, or derivative, that possesses more favorable properties for a given analytical technique or synthetic route. taylorandfrancis.com This process is particularly valuable when the parent compound exhibits characteristics that hinder its analysis, such as low volatility, poor thermal stability, or the absence of a suitable chromophore for spectroscopic detection. libretexts.orgresearchgate.net The overarching goal is to improve isolation, separation, and detection of the target compounds. taylorandfrancis.com

A primary application of derivatization is the strategic modification of a molecule's reactivity. By introducing or altering functional groups on the Tricyclooctenobenzene core, chemists can direct subsequent reactions to specific sites, thereby enhancing selectivity. For instance, protecting a reactive functional group allows other parts of the molecule to be modified without interference. peptide.com This principle is fundamental in multi-step organic synthesis, where controlling the sequence of reactions is paramount.

Furthermore, derivatization can be employed to alter the electronic and steric properties of this compound, influencing its reaction kinetics and thermodynamic equilibria. This can be crucial for achieving desired product yields and minimizing unwanted side reactions. Exploring different ligand backbones and reaction conditions can be a strategy to modify both reactivity and selectivity in chemical transformations. acs.org

Many organic molecules, including potentially complex structures like this compound, can be prone to degradation under analytical or synthetic conditions. Derivatization can convert sensitive functional groups into more stable forms, protecting the molecule from decomposition. youtube.comresearchgate.net For example, converting a thermally labile carboxylic acid into a more robust ester can significantly improve its stability for analysis by gas chromatography. libretexts.org

The process of derivatization can also facilitate the isolation and purification of this compound from complex mixtures. By altering the molecule's physicochemical properties, such as polarity or volatility, its separation from matrix components can be greatly improved. mdpi.com This enhancement is critical for obtaining pure samples for further analysis or use.

Strategies for Pre- and Post-Synthetic Derivatization

Derivatization strategies can be broadly categorized into pre- and post-synthetic (or pre- and post-column) approaches, depending on when the chemical modification occurs relative to the main analytical separation or synthetic step. welch-us.comchromatographyonline.com

Pre-synthetic/Pre-column Derivatization: In this approach, this compound is derivatized before it is introduced into the analytical instrument (e.g., a chromatograph) or before a key synthetic transformation. welch-us.com This is the most common strategy, as it allows for the optimization of the derivatization reaction and removal of excess reagents and by-products prior to analysis. libretexts.org Pre-column derivatization is advantageous for compounds that may decompose or react during separation. mdpi.com

Post-synthetic/Post-column Derivatization: This strategy involves derivatizing this compound after it has been separated from other components in a mixture, typically between the chromatographic column and the detector. welch-us.com This method is useful when the original compound has good separation characteristics but poor detectability. A key advantage is that it avoids the formation of multiple derivative products from a single analyte, which can complicate chromatograms. libretexts.org

The choice between pre- and post-synthetic derivatization depends on the specific properties of this compound, the complexity of the sample matrix, and the requirements of the analytical method. nih.gov

Derivatization for Enhanced Spectroscopic Detection and Separation

A major impetus for derivatization is to improve a molecule's response to various detection methods. For a compound like this compound, which may lack strong chromophores or fluorophores, this is particularly important for achieving low detection limits.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique, but its utility can be limited by the detector's ability to sense the analyte. Derivatization can introduce specific "tags" into the this compound structure that are highly responsive to common HPLC detectors. libretexts.orghta-it.com

UV-Visible Detection: By attaching a chromophore (a light-absorbing group), the molar absorptivity of this compound can be significantly increased, leading to greater sensitivity in UV-Vis detection. libretexts.orgchromatographyonline.com

Fluorescence Detection: Introducing a fluorophore can lead to even greater sensitivity and selectivity, as fluorescence detection is generally more sensitive than UV-Vis absorption. libretexts.org

The table below illustrates common derivatizing agents used to enhance detection in HPLC.

Detection MethodDerivatizing Agent ClassTarget Functional GroupExample Agent
UV-VisibleAromatic ChloridesAmines, PhenolsDansyl chloride
UV-VisibleNitrophenylhydrazinesCarbonyls2,4-Dinitrophenylhydrazine
FluorescencePhthalaldehydesPrimary Amineso-Phthalaldehyde (OPA)
FluorescenceQuinolinecarboxylic EstersAliphatic AminesDMQC-OSu

Mass spectrometry (MS) is a highly sensitive and specific analytical technique, but the ionization efficiency of a molecule can significantly impact its detectability. Derivatization can be used to enhance the performance of MS analysis of this compound in several ways. magtech.com.cnspectroscopyonline.com

Improved Ionization: By introducing a group with high proton affinity or a permanently charged moiety (a "charge tag"), the efficiency of electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be dramatically increased. rsc.orgtandfonline.com This leads to a stronger signal and lower limits of detection. researchgate.net

Controlled Fragmentation: Derivatization can direct the fragmentation of the parent ion in tandem MS (MS/MS) experiments. This can produce characteristic fragment ions that are useful for structural elucidation and selective detection. researchgate.net

The following table provides examples of derivatization approaches for enhancing mass spectrometric analysis.

Enhancement GoalStrategyTarget Functional GroupExample Reagent
Increased ESI SignalIntroduce fixed positive chargeAmines, ThiolsGirard's Reagent T
Increased ESI SignalImprove proton affinityHydroxyls, AminesDansyl chloride
Controlled FragmentationIntroduce easily fragmented tagCarboxylic AcidsPicolinyl esters
Improved LC SeparationIncrease hydrophobicityPolar compoundsSilylation reagents (e.g., BSTFA)

Functional Group Interconversions and Protective Group Chemistry in this compound Derivatization

The strategic manipulation of functional groups is a cornerstone of synthetic organic chemistry, enabling the transformation of a molecule's core structure to access a diverse range of derivatives. In the context of this compound chemistry, functional group interconversions (FGIs) and the use of protective groups are critical for achieving desired molecular architectures and properties. These strategies allow for the selective modification of one part of the molecule while preserving the integrity of other reactive sites.

Functional Group Interconversions

Functional group interconversions are reactions that transform one functional group into another. solubilityofthings.comfiveable.me These transformations are essential for elaborating the this compound scaffold, introducing new reactive handles, and modulating the electronic and steric properties of the molecule. Common FGIs that could be applied to hypothetical this compound derivatives are outlined below.

Table 7.4.1: Examples of Functional Group Interconversions Potentially Applicable to this compound Derivatives

Starting Functional GroupTarget Functional GroupReagents and Conditions
Hydroxyl (-OH)Alkyl Halide (-Br, -Cl)PBr₃ or SOCl₂
Alkyl Halide (-Br)Nitrile (-CN)NaCN, DMSO
Nitrile (-CN)Carboxylic Acid (-COOH)H₃O⁺, heat
Carboxylic Acid (-COOH)Ester (-COOR)R-OH, H⁺ catalyst
Aldehyde (-CHO)Primary Alcohol (-CH₂OH)NaBH₄, MeOH
Ketone (C=O)Secondary Alcohol (CH-OH)LiAlH₄, Et₂O then H₃O⁺
Alkene (C=C)Alkane (C-C)H₂, Pd/C

This table presents hypothetical transformations based on standard organic chemistry principles, as specific research on this compound derivatization is not widely available.

The choice of reagent and reaction conditions is crucial for achieving high yields and selectivity. For instance, the conversion of an alcohol to an alkyl halide can be a key step for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups. fiveable.me Similarly, the oxidation of alcohols to aldehydes or ketones, and further to carboxylic acids, provides access to a range of carbonyl derivatives. youtube.com

Protective Group Chemistry

In the synthesis of complex molecules like this compound derivatives, it is often necessary to temporarily block a reactive functional group to prevent it from reacting in a subsequent step. wikipedia.orgchemistrytalk.org This is the role of a protecting group. An ideal protecting group should be easy to introduce, stable to the reaction conditions of the subsequent step, and easy to remove in high yield without affecting the rest of the molecule. uchicago.eduucoz.com

The strategic use of protecting groups allows for regioselective reactions on multifunctional this compound scaffolds. For example, if a this compound derivative contains both a hydroxyl group and a carboxylic acid, and only the carboxylic acid is intended to be reduced, the hydroxyl group would first be protected.

Table 7.4.2: Common Protecting Groups for Functional Groups Relevant to this compound Chemistry

Functional Group to ProtectProtecting GroupAbbreviationProtection ReagentDeprotection Conditions
Alcohol (-OH)Silyl EtherTBDMSTBDMS-Cl, ImidazoleTBAF
Alcohol (-OH)Benzyl EtherBnBnBr, NaHH₂, Pd/C
Amine (-NH₂)CarbamateBoc(Boc)₂OTFA or HCl
Carbonyl (C=O)AcetalEthylene glycol, H⁺H₃O⁺
Carboxylic Acid (-COOH)EsterMe, EtMeOH or EtOH, H⁺H₃O⁺ or NaOH

This table outlines common protecting group strategies that could be employed in the synthesis of this compound derivatives.

The interplay between functional group interconversions and protective group chemistry provides a powerful toolkit for the synthetic chemist to construct a diverse library of this compound derivatives with tailored functionalities and properties.

Future Directions and Emerging Research Avenues in Tricyclooctenobenzene Chemistry

Development of Sustainable and Green Synthetic Methodologies

Currently, there is no published research specifically detailing the development of sustainable and green synthetic methodologies for Tricyclooctenobenzene. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. Future research would likely focus on minimizing solvent use, employing renewable starting materials, improving energy efficiency, and designing biodegradable derivatives.

Integration of Robotics and Automation in this compound Synthesis

The application of robotics and automated systems in the synthesis of this compound has not been documented. In modern organic synthesis, automated platforms are increasingly used for high-throughput screening of reaction conditions, optimization of yields, and ensuring reproducibility. Such systems could one day be applied to the production of this compound to accelerate discovery and manufacturing processes.

Exploration of Novel Reactivity Patterns and Uncharted Chemical Transformations

Detailed studies on the reactivity patterns and chemical transformations of this compound are absent from the current scientific literature. The unique strained ring systems that would be characteristic of such a molecule suggest it could exhibit interesting and potentially useful reactivity. Future explorations would be necessary to understand its chemical behavior and unlock its synthetic potential.

Advanced In-Situ and Real-Time Spectroscopic Monitoring of this compound Reactions

There are no specific reports on the use of advanced in-situ and real-time spectroscopic monitoring for reactions involving this compound. Techniques such as Process Analytical Technology (PAT), including FT-IR, Raman, and NMR spectroscopy, are vital for understanding reaction kinetics, mechanisms, and for ensuring process control. The application of these methods to this compound would be a necessary step in developing robust synthetic protocols.

Computational Design of this compound Analogs with Tunable Electronic Properties

Computational studies focused on designing this compound analogs with specific electronic properties have not been reported. Density Functional Theory (DFT) calculations and other computational tools are powerful for predicting molecular properties and guiding the synthesis of new functional molecules. Future research could leverage these methods to design this compound derivatives for applications in electronics or photonics.

Multidisciplinary Research at the Interface of Organic Chemistry and Materials Science

The potential of this compound in materials science remains unexplored. Due to the lack of available substance and data, its integration into polymers, organic electronics, or other advanced materials has not been investigated. A multidisciplinary approach combining synthetic organic chemistry with materials science would be essential to discover and develop any potential applications for this compound.

Q & A

Q. What spectroscopic techniques are recommended for characterizing Tricyclooctenobenzene, and how can researchers ensure structural elucidation accuracy?

  • Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For novel derivatives, ensure full spectral assignments and cross-validate results with computational methods (e.g., DFT calculations). Document experimental parameters (e.g., solvent, temperature) to enable reproducibility . For purity verification, include chromatographic data (HPLC/GC) with retention times and baseline resolution .

Q. What experimental protocols are essential for reproducible synthesis of this compound?

  • Methodological Answer:
  • Step 1: Optimize reaction conditions (catalyst, solvent, temperature) using design-of-experiment (DoE) frameworks.
  • Step 2: Include detailed synthetic procedures (e.g., stoichiometry, reaction time) in the main manuscript, with additional replicates in supplementary materials .
  • Step 3: Characterize intermediates and final products with ≥95% purity thresholds. For known compounds, cite prior synthetic routes; for novel analogs, provide elemental analysis or X-ray crystallography data .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer:
  • Use fume hoods and closed systems to minimize inhalation/contact risks.
  • Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Store at recommended temperatures (e.g., 0–6°C for stability) and dispose of waste via certified hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound across studies?

  • Methodological Answer:
  • Framework: Apply contradiction analysis (e.g., TRIZ model) to identify conflicting parameters (e.g., solvent polarity, measurement techniques) .
  • Action Steps:

Replicate experiments under identical conditions (pH, temperature) as cited studies.

Compare results using standardized calibration (e.g., DSC for thermal stability).

Statistically evaluate outliers via Grubbs’ test or ANOVA .

  • Documentation: Disclose all raw data and analytical workflows to enable peer validation .

Q. What strategies can investigate reaction mechanisms involving this compound under varying catalytic conditions?

  • Methodological Answer:
  • Kinetic Studies: Conduct time-resolved experiments (e.g., stopped-flow UV-Vis) to track intermediate formation.
  • Isotopic Labeling: Use deuterated analogs (e.g., C6D3Cl3) to trace reaction pathways .
  • Computational Modeling: Pair experimental data with DFT/MD simulations to propose transition states .
  • Error Mitigation: Address potential artifacts (e.g., solvent decomposition) via control experiments .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer:
  • Variable Selection: Systematically modify substituents (e.g., electron-withdrawing groups) while holding core geometry constant.
  • Data Triangulation: Combine biological assays (e.g., IC50), physicochemical properties (logP, solubility), and molecular docking results .
  • Bias Avoidance: Use blinded data analysis and independent replication to minimize confirmation bias .

Data Handling & Reproducibility

Q. What criteria ensure data integrity in studies involving this compound?

  • Methodological Answer:
  • FAIR Principles: Ensure data are Findable, Accessible, Interoperable, and Reusable.
  • Metadata: Document instrument calibration dates, software versions, and raw data archiving paths .
  • Peer Review: Share datasets via repositories like Zenodo or Figshare pre-publication .

Q. How can researchers address conflicting spectroscopic interpretations of this compound’s electronic properties?

  • Methodological Answer:
  • Collaborative Analysis: Engage multi-instrument teams (e.g., NMR, XPS) to cross-validate assignments.
  • Reference Standards: Compare results with structurally analogous compounds (e.g., 1,3,5-trichlorobenzene) .
  • Open Science: Publish full spectral datasets with peak integration values .

Ethical & Methodological Pitfalls

Q. What common pitfalls arise in synthesizing this compound analogs, and how can they be avoided?

  • Methodological Answer:
  • Pitfall 1: Side reactions due to residual moisture. Solution: Use anhydrous solvents and inert atmospheres .
  • Pitfall 2: Overlooking stereochemical outcomes. Solution: Employ chiral HPLC or circular dichroism (CD) for enantiomer resolution .

Q. How can researchers balance novelty and feasibility when designing studies on this compound?

  • Methodological Answer:
    Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
  • Feasibility: Pilot small-scale reactions before scaling up.
  • Novelty: Target underexplored applications (e.g., photoresponsive materials).
  • Ethics: Adhere to institutional safety review boards for hazardous protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.